molecular formula C14H14N2O4 B14065996 Ethyl 3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14065996
M. Wt: 274.27 g/mol
InChI Key: LUNPPNBNMCUVCN-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group attached to a tetrahydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea in the presence of a catalyst such as ceric ammonium nitrate (CAN) . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to meet industrial requirements for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Ethyl 3-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the potential biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

ethyl 3-benzyl-2,4-dioxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-2-20-13(18)11-8-15-14(19)16(12(11)17)9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,19)

InChI Key

LUNPPNBNMCUVCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)N(C1=O)CC2=CC=CC=C2

Origin of Product

United States

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